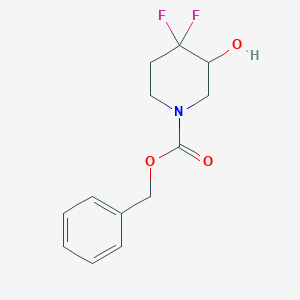

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3/c14-13(15)6-7-16(8-11(13)17)12(18)19-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIARRZWPANTDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(F)F)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a valuable fluorinated building block for drug discovery and development. We will explore the strategic considerations behind a robust synthetic pathway, provide a detailed, field-proven experimental protocol, and present a full analysis of the spectroscopic data required to confirm the structure and purity of the final compound. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors. The introduction of fluorine atoms into such scaffolds can profoundly and beneficially modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1]

Specifically, geminal difluorination at the 4-position of the piperidine ring, adjacent to a hydroxyl group at the 3-position, creates a unique structural motif. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the neighboring hydroxyl group and lock in specific ring conformations, which can be critical for optimizing ligand-receptor interactions. This compound serves as a key intermediate, providing this pre-functionalized, conformationally constrained scaffold with an easily removable N-protecting group (Carboxybenzyl, Cbz), making it highly valuable for the synthesis of novel therapeutic agents, particularly in areas like dopamine receptor modulation.[2]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target molecule requires careful planning. The core challenge lies in the sequential and controlled introduction of the geminal difluoro and hydroxyl groups onto the piperidine ring.

A robust retrosynthetic approach begins by disconnecting the C-F and C-O bonds, leading back to a key intermediate: Benzyl 4-oxopiperidine-1-carboxylate . This commercially available starting material provides the core piperidine structure with the nitrogen already protected and a ketone at the 4-position, which is an ideal electrophilic handle for subsequent transformations.

The forward synthesis, therefore, is conceptualized in three key stages:

-

α,α-Difluorination: Introduction of two fluorine atoms on the carbon adjacent to the ketone.

-

Ketone Reduction: Stereoselective reduction of the newly formed 3-keto group to a secondary alcohol.

-

Purification and Characterization: Isolation and rigorous confirmation of the final product's structure and purity.

This strategy is advantageous because it utilizes a common starting material and employs well-established, high-yielding reactions. The choice of the Cbz protecting group is strategic; it is stable to the planned fluorination and reduction conditions but can be cleanly removed via hydrogenolysis, a non-invasive deprotection method that is compatible with a wide range of functional groups.

Synthetic Pathway and Mechanistic Considerations

The chosen synthetic route leverages modern fluorination chemistry to achieve the target compound efficiently.

Caption: Synthetic pathway from Benzyl 4-oxopiperidine-1-carboxylate.

Step 1: Electrophilic α,α-Difluorination

The introduction of the geminal difluoro group is accomplished via electrophilic fluorination.[3] This reaction class utilizes reagents with an electron-deficient fluorine atom (F⁺ source) that can be attacked by a carbon-centered nucleophile.[4][5]

-

Mechanism and Rationale: The reaction proceeds by first generating an enolate from the starting ketone, Benzyl 4-oxopiperidine-1-carboxylate, using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS). This enolate then acts as the nucleophile, attacking an electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.[6] The process is repeated a second time to install the second fluorine atom. The choice of an electrophilic N-F reagent is critical for safety, stability, and selectivity compared to harsher alternatives like elemental fluorine.[5]

-

Experimental Insight: The reaction is typically run at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions. The use of a strong, sterically hindered base like KHMDS ensures rapid and complete enolate formation without competing nucleophilic addition to the ketone.

Step 2: Diastereoselective Ketone Reduction

With the difluoro group in place, the next step is the reduction of the ketone at the 3-position to the desired hydroxyl group.

-

Mechanism and Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild, selective reducing agent that readily reduces ketones in the presence of the carbamate protecting group. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.

-

Stereochemical Considerations: The reduction of the ketone creates a new stereocenter at the C3 position. While NaBH₄ is not highly stereoselective, it often provides a mixture of diastereomers that can be separated by chromatography. For applications requiring a single stereoisomer, more sophisticated, sterically demanding reducing agents (e.g., L-Selectride®) or chiral catalysts could be employed, though this adds complexity and cost to the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Potassium hexamethyldisilazide (KHMDS)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

Part A: Synthesis of Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add KHMDS (2.2 eq) solution in THF, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve NFSI (2.3 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the intermediate ketone.

Part B: Synthesis of this compound

-

Dissolve the purified intermediate from Part A (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid or viscous oil.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.30-7.40 ppm (m, 5H) | Protons of the phenyl ring (Cbz group). |

| 5.15 ppm (s, 2H) | Methylene protons (-CH₂-) of the benzyl group. | ||

| ~4.20 ppm (m, 1H) | Proton on the carbon bearing the hydroxyl group (H-3). | ||

| 3.00-4.00 ppm (m, 4H) | Piperidine ring protons at C2 and C5. | ||

| 1.80-2.20 ppm (m, 2H) | Piperidine ring protons at C6. | ||

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | Carbonyl carbon of the carbamate (C=O). |

| ~136, 128.5, 128.0 ppm | Aromatic carbons of the benzyl group. | ||

| ~124 ppm (t) | Difluorinated carbon (C-4), showing coupling to fluorine. | ||

| ~68 ppm (t) | Carbon bearing the hydroxyl group (C-3), showing coupling to fluorine. | ||

| ~67 ppm | Methylene carbon of the benzyl group (-CH₂-). | ||

| ~45, ~40, ~35 ppm | Remaining piperidine ring carbons. | ||

| ¹⁹F NMR | Chemical Shift (δ) | -90 to -120 ppm | Two signals (or a complex multiplet) for the two non-equivalent fluorine atoms. |

| Mass Spec. | m/z (ESI+) | [M+H]⁺, [M+Na]⁺ | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (broad) | O-H stretch from the hydroxyl group. |

| ~2950 cm⁻¹ | C-H stretches (aliphatic). | ||

| ~1690 cm⁻¹ (strong) | C=O stretch from the carbamate. | ||

| ~1100 cm⁻¹ (strong) | C-F stretches. |

Analysis Insights

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the Cbz group, the benzylic methylene protons, and the protons on the piperidine ring. The multiplet for the proton at C3 (adjacent to the hydroxyl group) is a key diagnostic signal.

-

¹³C NMR: The presence of the difluorinated carbon (C4) is confirmed by its characteristic triplet signal (due to coupling with two fluorine atoms, J-C-F) in the proton-decoupled spectrum. Similarly, C3 and C5 will show coupling to the fluorine atoms.

-

¹⁹F NMR: This is the most definitive technique for confirming the presence of the difluoro group. The two fluorine atoms are diastereotopic and should appear as two distinct signals, each coupled to the other (geminal F-F coupling) and to adjacent protons.

-

HRMS: Provides unequivocal confirmation of the molecular formula, which is a critical piece of data for publication and patent filings.

Conclusion and Future Applications

The synthetic route detailed herein provides a reliable and scalable method for producing this compound. The robust three-stage process, starting from a commercially available piperidone, is well-suited for laboratory-scale synthesis. The comprehensive characterization data provides a benchmark for quality control and confirms the successful synthesis of this valuable building block.

The availability of this intermediate opens avenues for its use in various drug discovery programs. The hydroxyl group can serve as a handle for further functionalization (e.g., etherification, esterification), while the Cbz group can be readily removed to allow for N-alkylation or N-arylation, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

References

- ResearchGate. (n.d.). Synthetic route to 4 and C1D.

- Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi.

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- Wikipedia. (n.d.).

- Alfa Chemistry. (n.d.).

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Organic Reactions. (2007).

- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

- Lotrafiban. (n.d.). Synthetic Routes to SB 214857.

- Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents.

- PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-32.

- Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- PubChem. (n.d.). (S)

- PubChemLite. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- RSC Publishing. (n.d.).

- National Institutes of Health. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.

- Patsnap. (2020, March 31). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.

- ChemScene. (n.d.). Benzyl (3S)

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- The Royal Society of Chemistry. (2021).

- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Role of difluorinated piperidines in medicinal chemistry

A-001 |

The Strategic Incorporation of Difluorinated Piperidines in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom are key to its frequent role in establishing crucial interactions with biological targets. However, these same properties can also present challenges in drug design, including issues with metabolic stability, receptor selectivity, and physicochemical properties. This guide explores the strategic use of gem-difluorination on the piperidine ring as a powerful tool to overcome these hurdles. By replacing a methylene group (CH₂) with a difluoromethylene group (CF₂), medicinal chemists can fine-tune molecular properties with remarkable precision. This guide details the profound impact of this substitution on basicity (pKa), lipophilicity (logP), conformational behavior, and metabolic stability. It provides an overview of robust synthetic strategies to access these valuable building blocks and presents case studies illustrating their successful application in drug discovery programs, particularly within the central nervous system (CNS).

The Piperidine Scaffold and the Rationale for Fluorination

The piperidine motif is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, prized for its ability to position substituents in precise three-dimensional orientations and for its basic nitrogen, which is often protonated at physiological pH, enabling potent ionic interactions with target proteins.

However, the very properties that make piperidine so useful can also be liabilities. The basicity of the nitrogen can lead to rapid clearance or unwanted off-target effects, while the ring's flexibility can result in an entropic penalty upon binding. Furthermore, the C-H bonds on the piperidine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug inactivation.

The introduction of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and physicochemical properties.[1] The high C−F bond energy enhances metabolic stability, while the strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of adjacent functional groups.[1] When applied to the piperidine ring in the form of a gem-difluoro group, these effects are amplified and offer a sophisticated method for molecular engineering.

The Physicochemical Impact of gem-Difluorination

The substitution of a CH₂ unit with a CF₂ group acts as a powerful bioisosteric replacement, subtly altering the steric profile while inducing profound electronic and conformational changes.[2] These changes provide medicinal chemists with several levers to optimize drug properties.

Modulation of Basicity (pKa)

The most dramatic and predictable effect of introducing a CF₂ group is the reduction of the piperidine nitrogen's basicity. The strong electron-withdrawing inductive effect of the two fluorine atoms pulls electron density away from the nitrogen, making its lone pair less available for protonation.

This effect is position-dependent:

-

4,4-Difluorination: Has a moderate impact, typically lowering the pKa by 1-2 units. For example, the experimental pKa of 4,4-difluoropiperidine is approximately 8.5, compared to ~11.2 for piperidine.[3]

-

3,3-Difluorination: Exerts a stronger influence due to closer proximity to the nitrogen, resulting in a pKa reduction of 2-3 units.

-

2,2-Difluorination: Has the most profound effect, lowering the pKa by 4-6 units, often rendering the nitrogen non-basic under physiological conditions.

This tunable basicity is a critical tool. Lowering the pKa can decrease unwanted interactions with off-targets like the hERG channel, improve oral absorption, and fine-tune the binding affinity at the primary target where a specific protonation state is required.[4]

Data Presentation: Impact of Difluorination on Piperidine pKa

| Compound | Position of F₂ | Experimental pKa | ΔpKa (vs. Piperidine) |

| Piperidine | N/A | ~11.2 | 0 |

| 4,4-Difluoropiperidine | C4 | 8.5[3] | -2.7 |

| 3,3-Difluoropiperidine | C3 | ~8.1 | -3.1 |

| 2,2-Difluoropiperidine | C2 | ~5.6 | -5.6 |

Note: pKa values are approximate and can vary based on experimental conditions and substitution on the nitrogen.

Impact on Lipophilicity (logP)

The effect of gem-difluorination on lipophilicity is more complex than its effect on basicity and cannot be generalized as a simple increase or decrease.[5] The change in logP (ΔlogP) depends on the local molecular environment, including the number and orientation of adjacent C-H bonds.[6] While fluorine is highly electronegative, the overall impact on lipophilicity is a balance between removing two C-H bonds and introducing two highly polarized C-F bonds. In many cases, particularly in aliphatic systems, gem-difluorination can lead to a slight increase in lipophilicity, but this is highly context-dependent.[7]

Conformational Control and Pre-organization

The piperidine ring exists predominantly in a chair conformation. The introduction of fluorine atoms can significantly influence this conformational preference.[8] The CF₂ group imposes distinct steric and electronic constraints:

-

Hyperconjugation: Interactions between the C-F σ* anti-bonding orbitals and adjacent C-H or C-C σ bonding orbitals can stabilize specific conformations.[1]

-

Dipole Minimization: The molecule may adopt a conformation that minimizes the overall molecular dipole moment.[8]

These forces can be exploited to lock the piperidine ring into a more rigid, pre-organized conformation that is optimal for binding to a biological target, thereby reducing the entropic cost of binding and potentially increasing potency and selectivity.[1][9]

Visualization: Conformational Influence of Difluorination

The diagram below illustrates how gem-difluorination can restrict the conformational freedom of a piperidine ring, favoring a specific chair conformation that presents substituents (R) in a well-defined spatial orientation for target interaction.

Caption: Impact of gem-difluorination on conformational rigidity and target binding.

Enhanced Metabolic Stability

The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol). Replacing metabolically vulnerable C-H bonds with robust C-F bonds can effectively block oxidative metabolism at that position.[1] Placing the CF₂ group at a known site of metabolism on the piperidine ring is a common and highly effective strategy to increase a drug's half-life and bioavailability.

Synthetic Strategies for Accessing Difluorinated Piperidines

The growing importance of these scaffolds has driven the development of numerous synthetic routes. The most common strategies involve the fluorination of a pre-existing piperidine ring, typically from a ketone precursor.

Synthesis of 4,4-Difluoropiperidines

The most direct route starts from N-protected 4-piperidone. Deoxofluorination of the ketone is typically achieved using sulfur-based fluorinating reagents.

-

Common Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used.[10][11]

-

Reaction: The N-protected 4-piperidone is treated with the fluorinating agent, often in a chlorinated solvent like dichloromethane (DCM), to yield the N-protected 4,4-difluoropiperidine. The protecting group (e.g., Boc) can then be removed under acidic conditions.[10]

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

-

Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.2-1.5 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4,4-difluoropiperidine.

Synthesis of 3,3-Difluoropiperidines

Accessing 3,3-difluoropiperidines is more challenging but several effective methods exist, often involving multi-step sequences. One established route involves the 1,4-addition of a difluoroacetate synthon to an acrylonitrile derivative, followed by reduction and cyclization.[12][13]

Visualization: Synthetic Workflow for 3,3-Difluoropiperidines

Caption: A multi-step synthetic sequence to access 3,3-difluoropiperidines.[12][13]

Case Studies in Drug Discovery

The true value of difluorinated piperidines is demonstrated by their application in solving complex medicinal chemistry problems.

Central Nervous System (CNS) Agents

In CNS drug discovery, achieving the right balance of basicity and lipophilicity is critical for crossing the blood-brain barrier (BBB) while avoiding rapid efflux.[14]

-

Histamine H3 Receptor Antagonists: The 4,4-difluoropiperidine moiety is an important fragment in the development of novel histamine H3 receptor antagonists for treating neurological disorders.[10][15] The reduced basicity of the difluoropiperidine nitrogen compared to a non-fluorinated piperidine helps to optimize the overall physicochemical profile for brain penetration and target engagement. By lowering the pKa, the proportion of the neutral, more membrane-permeable species at physiological pH is increased, facilitating passage across the BBB.

Modulating Pharmacokinetics

-

5-HT1D Receptor Ligands: A study on a series of 5-HT1D receptor ligands demonstrated that incorporating fluorine into the piperidine ring significantly reduced the pKa.[4] This reduction in basicity was shown to have a "dramatic, beneficial influence on oral absorption," directly linking the strategic use of fluorination to improved pharmacokinetic outcomes.[4] The less basic compounds are less likely to be sequestered in acidic compartments and have better permeability, leading to higher bioavailability.

Conclusion and Future Outlook

The gem-difluorinated piperidine scaffold has firmly established itself as a high-value structural motif in medicinal chemistry. Its utility extends far beyond a simple bioisosteric replacement for a methylene or carbonyl group. The predictable and tunable modulation of basicity, coupled with significant effects on conformation and metabolic stability, provides drug designers with a powerful, multi-faceted tool for lead optimization. As synthetic methodologies become more robust and diverse, and our understanding of the nuanced effects of fluorination deepens, the application of difluorinated piperidines is set to expand, enabling the development of safer and more effective medicines for a wide range of diseases.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Thuring, J. W., et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(1), 139-148. [Link]

-

Grygorenko, O. O., et al. (2020). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018-14023. [Link]

-

PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. National Library of Medicine. [Link]

- Google Patents. (n.d.). Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Shah, P., & Varia, S. (2014). A comprehensive review on blood brain barrier. International Journal of Pharmaceutical Sciences and Research, 5(4), 1153. [Link]

-

Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

-

Verniest, G., et al. (2008). New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 73(14), 5458–5461. [Link]

-

Liashuk, O. S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem, 17(10), e202200085. [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the vast landscape of fluorinated heterocycles, the 4,4-difluoro-3-hydroxypiperidine scaffold has emerged as a privileged structural motif. This technical guide provides a comprehensive overview of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a key building block, and its structural analogs. We will delve into synthetic strategies, including plausible and referenced methodologies for the preparation of the core structure, and explore the synthesis of a variety of its analogs. Furthermore, this guide will detail the known biological activities of these compounds, with a particular focus on their roles as dopamine D4 and orexin receptor antagonists, supported by structure-activity relationship (SAR) studies. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this unique chemical scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 4,4-Difluoro-3-hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification. The strategic incorporation of gem-difluoro groups onto the piperidine ring offers a multitude of advantages for drug design. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the pKa of the piperidine nitrogen, influencing its binding characteristics and bioavailability. Moreover, the C-F bond is exceptionally stable to metabolic degradation, which can enhance the metabolic stability and half-life of a drug candidate. The presence of the 3-hydroxy group provides a crucial handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets.

The N-benzyl carbamate (Cbz) protecting group in the title compound, this compound, offers a stable yet readily cleavable moiety, making it an ideal intermediate for the synthesis of a diverse library of analogs. This guide will explore the synthesis of this core structure and its subsequent modification to generate novel compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

Synthetic Strategies for 4,4-Difluoro-3-hydroxypiperidine Derivatives

Proposed Synthesis of this compound

The proposed synthetic route commences with the commercially available N-Cbz-piperidone, which can be converted to the desired 4,4-difluoro-3-hydroxy derivative in a multi-step sequence.

dot

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol (Hypothetical):

-

Synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate: To a solution of N-Cbz-4-piperidone in an appropriate solvent, add a suitable base (e.g., LDA) at low temperature, followed by the addition of a silylating agent (e.g., TMSCl) to form the silyl enol ether. This intermediate is then reacted with an electrophilic fluorinating agent, such as Selectfluor®, to yield the α-fluoroketone.

-

Synthesis of Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate: The α-fluoroketone from the previous step is subjected to a second fluorination reaction using an electrophilic fluorinating agent like Selectfluor® to introduce the second fluorine atom at the 4-position, yielding the desired difluoroketone.

-

Synthesis of this compound: The final step involves the reduction of the ketone. For a racemic mixture, a standard reducing agent like sodium borohydride in methanol can be employed. For a stereoselective reduction, a bulkier reducing agent such as L-Selectride® could be utilized to favor the formation of one diastereomer.

Alternative Synthetic Approaches and Key Intermediates

An alternative strategy involves the construction of the difluorinated piperidine ring from acyclic precursors. For instance, a Michael addition of a difluoroacetyl derivative to an appropriate acceptor, followed by cyclization and further functional group manipulations could be a viable route.

The synthesis of the key intermediate, N-protected 4,4-difluoropiperidin-3-one, is crucial. While a direct synthesis of the N-Cbz derivative is not explicitly detailed, the synthesis of the analogous N-Boc protected version is known and can be adapted.

Structural Analogs and Structure-Activity Relationship (SAR)

The 4,4-difluoro-3-hydroxypiperidine scaffold is a versatile platform for the generation of a wide array of structural analogs with diverse biological activities. Key points of diversification include the substituent on the piperidine nitrogen, modifications of the 3-hydroxy group, and substitution at other positions on the piperidine ring.

Analogs as Dopamine D4 Receptor Antagonists

Recent studies have identified 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists.[1][2] These compounds are of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

dot

Caption: Key structural modifications for D4 receptor antagonists.

A study by Butler et al. explored the SAR of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs.[1] The synthesis involved the reaction of a mesylated derivative of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate with various phenols.

Table 1: SAR of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs as D4 Receptor Antagonists[1]

| Compound ID | N-Substituent | 3-Phenoxy Substituent | D4 Ki (nM) |

| 1a | Boc | 4-Fluoro | 140 |

| 1b | Boc | 3,4-Difluoro | 5.5 |

| 1c | Boc | 3-Methyl | 13 |

The data indicates that the nature of the substituent on the phenoxy ring significantly influences the binding affinity for the D4 receptor. Electron-withdrawing groups, such as fluorine, appear to be beneficial for activity.

Analogs as Orexin Receptor Antagonists

The orexin system plays a crucial role in the regulation of sleep, wakefulness, and appetite. Orexin receptor antagonists are a promising class of drugs for the treatment of insomnia.[3] Several patents have disclosed the use of 4,4-difluoropiperidine derivatives as orexin receptor antagonists.

These compounds typically feature a more complex N-substituent, often a heterocyclic moiety, which is crucial for high-affinity binding to the orexin receptors. The 4,4-difluoro-3-hydroxy group can serve as a key pharmacophoric element, participating in hydrogen bonding interactions within the receptor binding pocket.

Biological Mechanisms of Action

Dopamine D4 Receptor Antagonism

Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs used to treat a variety of neurological and psychiatric disorders. The D4 receptor subtype is of particular interest due to its high expression in the prefrontal cortex and limbic areas of the brain, regions associated with cognition and emotion. Antagonism of the D4 receptor is a validated mechanism for the treatment of psychosis and cognitive deficits associated with schizophrenia. The 4,4-difluoro-3-hydroxypiperidine scaffold provides a rigid framework that can be appropriately functionalized to achieve high affinity and selectivity for the D4 receptor.

Orexin Receptor Antagonism

The orexin neuropeptides, orexin-A and orexin-B, act on two G protein-coupled receptors, OX1R and OX2R.[4] These receptors are primarily expressed in the hypothalamus and other brain regions involved in the regulation of arousal and motivation. By blocking the action of orexins, orexin receptor antagonists promote sleep and are effective in treating insomnia.[5] The 4,4-difluoro-3-hydroxypiperidine core can be incorporated into molecules that selectively target one or both of the orexin receptors, offering the potential for tailored therapeutic effects.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a promising area for drug discovery and development. The unique combination of the piperidine ring, the gem-difluoro group, and the hydroxyl functionality provides a rich platform for the design of novel therapeutic agents with improved pharmacological profiles.

Future research in this area should focus on:

-

Development of stereoselective synthetic routes: The chirality at the 3-position of the piperidine ring can have a significant impact on biological activity. The development of efficient and scalable enantioselective syntheses will be crucial for advancing these compounds into clinical development.

-

Expansion of the chemical space: Systematic exploration of a wider range of substituents at the nitrogen and the 3-position will likely lead to the discovery of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

-

Exploration of new therapeutic applications: While the focus has been on CNS disorders, the unique properties of this scaffold may lend themselves to other therapeutic areas, such as oncology and infectious diseases.

References

-

Butler, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.[1][2]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 47(24), 6070–6081.[6]

-

Glorius, F., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.[7]

-

Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 5–16.[8]

-

Chen, C. Y., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(6), 317–323.[9]

-

Wikipedia. (2023). Orexin antagonist. In Wikipedia.[3]

-

Mignot, E., & Black, J. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of sleep research, e13812.[5]

-

Shi, L., et al. (2020). Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders. Neuroscience bulletin, 36(4), 432–448.[4][10]

-

Mayo Clinic. (2024, July 2). Search for the Perfect Hypnotic: Orexin Antagonists and Other Agents: S2-Ep2. YouTube.[11]

-

Li, C., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][2][7]triazolo[4,3-d][1][7]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical biology & drug design, 97(5), 1117–1128.[12]

-

Zhang, Y., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1354–1358.[13]

-

Jiang, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3335–3338.[14]

-

Araujo, J., et al. (2023). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules (Basel, Switzerland), 28(22), 7540.[15][16]

-

Bridge Organics. Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.[17]

-

ChemicalBook. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.[18]

-

Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[19]

-

Organic Syntheses. 1.[20]

-

ResearchGate. Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate.[21]

-

Pan, S., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert opinion on drug metabolism & toxicology, 15(10), 839–848.[22]

-

Das, S., & Dinda, B. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules (Basel, Switzerland), 27(2), 461.[23][24]

-

Chen, J., et al. (2013). Stereoselective synthesis of spiropiperidines as BACE-1 aspartyl protease inhibitors via late stage N-arylation of a 1,8-diazaspiro[4.5]dec-3-en-2-one pharmacophore. The Journal of organic chemistry, 78(6), 2661–2669.[25]

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexin antagonist - Wikipedia [en.wikipedia.org]

- 4. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bridgeorganics.com [bridgeorganics.com]

- 18. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 19. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. researchgate.net [researchgate.net]

- 22. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases | MDPI [mdpi.com]

- 25. Stereoselective synthesis of spiropiperidines as BACE-1 aspartyl protease inhibitors via late stage N-arylation of a 1,8-diazaspiro[4.5]dec-3-en-2-one pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of gem-Difluorinated Piperidine Rings: A Guide to Stereoelectronic Control in Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of fluorine, particularly as a gem-difluoro group, offers a powerful strategy to modulate the physicochemical and pharmacological properties of these heterocycles. This is achieved not only through alterations in pKa, lipophilicity, and metabolic stability but, critically, through profound and often predictable control over the conformational preferences of the piperidine ring. This guide provides an in-depth exploration of the conformational analysis of gem-difluorinated piperidines, synthesizing foundational stereoelectronic principles with practical experimental and computational methodologies. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Piperidine Ring as a Privileged Scaffold and the Transformative Role of Fluorine

The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous scaffolds in drug discovery, valued for its synthetic accessibility and its ability to present substituents in a well-defined three-dimensional arrangement. The conformational landscape of the piperidine ring, predominantly existing in a low-energy chair conformation, dictates the spatial orientation of its substituents and, consequently, its interactions with biological targets.

The strategic incorporation of fluorine into drug candidates has become a mainstay of medicinal chemistry, offering a means to fine-tune key properties such as metabolic stability, pKa, and membrane permeability. When installed as a gem-difluoromethylene (CF₂) group, the effects extend beyond simple property modulation to exert powerful stereoelectronic control over the ring's conformation. Understanding and harnessing these conformational effects is paramount for rational drug design, as locking a molecule into its bioactive conformation can significantly enhance potency and selectivity. This guide will dissect the forces at play and the methods used to analyze them.

Foundational Principles: Stereoelectronic Effects Governing Conformation

The introduction of a CF₂ group into the piperidine ring introduces a complex interplay of stereoelectronic forces that can override classical steric considerations. The high electronegativity of fluorine and the unique properties of the C-F bond are central to these phenomena.

The Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a conformation that places electronegative substituents gauche (a 60° dihedral angle) to each other, rather than the sterically favored anti (180°) arrangement. In the context of a piperidine ring, this effect, driven by hyperconjugation (σ→σ* interactions), can stabilize conformations that place a C-F bond gauche to a vicinal C-C or C-N bond. This stabilization arises from the donation of electron density from a bonding (σ) orbital into a neighboring anti-bonding (σ*) orbital, which is most effective in a gauche arrangement.

Hyperconjugation and Anomeric-Type Interactions

The powerful electron-withdrawing nature of the two fluorine atoms creates a low-lying antibonding orbital (σ*CF) on the carbon to which they are attached. This orbital can act as a potent acceptor for electron density from neighboring donor orbitals.

-

σC-H → σ*C-F: This interaction is a primary driver of the gauche effect, stabilizing conformers where a C-H bond is anti-periplanar to a C-F bond.

-

nN → σC-F (Anomeric-Type Effect): In 2,2-difluoropiperidines, the nitrogen lone pair (nN) can donate into the σ orbital of an adjacent C-F bond. This interaction, analogous to the classic anomeric effect in pyranose rings, can significantly stabilize a conformation where one of the C-F bonds is axial, allowing for optimal orbital overlap with the nitrogen lone pair.

Electrostatic and Dipole Effects

The C-F bond possesses a significant dipole moment. The overall molecular dipole can play a crucial role in determining conformational preference, particularly in different solvent environments. The minimization of dipole-dipole repulsions between the C-F bonds and other polar bonds (like the N-H or N-R bond) can favor specific chair or even twist-boat conformations. For instance, repulsion between the C-F dipole and the N-H dipole can influence the axial/equatorial preference of the fluorine atoms.

The interplay of these effects is summarized in the logical diagram below.

Caption: Interplay of forces governing the conformation of gem-difluorinated piperidines.

Experimental Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic and crystallographic techniques is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation of fluorinated piperidines. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make it an ideal probe.

Key NMR Parameters:

-

Chemical Shifts (δ): ¹⁹F chemical shifts are highly sensitive to the local electronic environment and can provide initial clues about the fluorine atoms' disposition.

-

Vicinal Coupling Constants (³J): The magnitude of three-bond coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation . This is the cornerstone of NMR-based conformational analysis.

-

³JH,H: Used to determine the conformation of the hydrocarbon portions of the ring.

-

³JH,F: Crucial for determining the orientation of the C-F bonds. A large ³JH,F (typically > 25 Hz) indicates an anti-periplanar (180°) relationship, while a small coupling (typically < 10 Hz) suggests a gauche (60°) relationship.

-

-

Nuclear Overhauser Effect (NOE): Through-space correlations, measured via NOESY or HOESY experiments, provide information about the proximity of different atoms, helping to distinguish between axial and equatorial substituents.

Experimental Protocol: 1D ¹⁹F and 2D ¹H-¹⁹F HETCOR NMR

-

Sample Preparation: Dissolve 5-10 mg of the gem-difluorinated piperidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe capable of observing ¹H and ¹⁹F frequencies.

-

1D ¹⁹F Spectrum Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum to determine the chemical shifts of the fluorine nuclei.

-

If ¹H coupling is present, acquire a ¹H-decoupled ¹⁹F spectrum to simplify the signals and confirm the number of distinct fluorine environments.

-

-

2D ¹H-¹⁹F HETCOR Spectrum Acquisition:

-

Set up a standard ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment. This experiment will show correlations between fluorine atoms and the protons coupled to them.

-

This is essential for assigning proton signals that are adjacent to the CF₂ group.

-

-

Data Analysis:

-

From the high-resolution ¹H spectrum (often with ¹⁹F decoupling), extract the relevant ³JH,H coupling constants.

-

From the ¹H-coupled ¹⁹F spectrum or the coupled ¹H spectrum, extract the ³JH,F values.

-

Apply the Karplus relationship to the measured J-couplings to deduce the dominant dihedral angles and, consequently, the preferred ring conformation (chair, boat, twist-boat).

-

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. While this does not necessarily represent the dominant conformation in solution, it offers a precise geometric snapshot, providing invaluable data on bond lengths, bond angles, and dihedral angles that can be used to benchmark computational models.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Mounting: Mount a suitable crystal on a goniometer head, typically using cryo-oil, and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Data Collection: Place the mounted crystal on a diffractometer. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined (structure solution). The atomic model is then refined against the experimental data to achieve the best possible fit.

Computational Chemistry: The In-Silico Toolkit

Computational modeling is an indispensable partner to experimental work, providing insights into the relative energies of different conformers and helping to deconvolute the specific stereoelectronic contributions.

Density Functional Theory (DFT)

DFT calculations are widely used to predict the geometries and relative energies of different conformers. By calculating the Gibbs free energy (ΔG) of various possible conformations (e.g., chair with axial/equatorial substituents, twist-boat), one can predict the lowest energy conformer and the equilibrium populations.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful method for dissecting the electronic structure of a molecule and quantifying the strength of stereoelectronic interactions. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. The program then calculates the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the nN → σ*C-F hyperconjugation, providing a quantitative measure of their importance.

Computational Workflow: Conformational Search and NBO Analysis

The following diagram illustrates a typical workflow for the computational analysis of a gem-difluorinated piperidine.

Caption: A typical computational workflow for conformational and stereoelectronic analysis.

Impact on Physicochemical Properties and Drug Design

The conformational control exerted by gem-difluorination has profound implications for drug discovery by influencing key molecular properties.

Table 1: Influence of gem-Difluorination on Key Drug-like Properties

| Property | Effect of gem-Difluorination | Rationale & Causality |

| Basicity (pKa) | Generally decreases (piperidine becomes less basic) | The strong inductive electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, making its lone pair less available for protonation. |

| Lipophilicity (LogP) | Variable; can increase or decrease | The effect is complex. While fluorine is lipophilic, the introduction of the CF₂ group can shield adjacent C-H bonds, alter the molecular dipole, and change the hydration sphere, leading to context-dependent changes in LogP. |

| Metabolic Stability | Generally increases | The C-F bond is significantly stronger than the C-H bond, making the fluorinated position resistant to oxidative metabolism by cytochrome P450 enzymes. |

| Bioactive Conformation | Can be locked or strongly biased | Stereoelectronic effects can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency. |

Synthesis of gem-Difluorinated Piperidines: A Brief Overview

Access to these valuable scaffolds is crucial for their application in drug discovery. While numerous methods exist, a common strategy involves the construction of a precursor that can be fluorinated and then cyclized, or the direct fluorination of a pre-formed piperidine ring. A notable method for synthesizing 4-substituted 3,3-difluoropiperidines involves the 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile derivative, followed by a sequence of reduction, lactamization, and subsequent lactam reduction.

Case Study: Application in Drug Discovery

While specific proprietary examples are often not in the public domain, the principles are widely applied. Consider a hypothetical case of a piperidine-containing ligand that binds to a CNS receptor. The parent compound may exist as a mixture of conformers in solution, only one of which is active. This conformational flexibility can lead to lower potency and potential off-target effects.

By introducing a gem-difluoro group at a strategic position (e.g., C3 or C4), medicinal chemists can leverage the stereoelectronic effects described above to lock the ring into the desired bioactive conformation. For example, if the active conformation requires an axial substituent at C4, placing a CF₂ group at C3 can induce a puckering that favors this arrangement. The result is a new analogue with:

-

Increased Potency: A higher population of the active conformer leads to more effective binding.

-

Improved Selectivity: A more rigid structure is less likely to bind to off-targets.

-

Enhanced Metabolic Stability: The fluorinated position is less susceptible to metabolic attack.

This rational, conformation-driven approach to lead optimization is a powerful application of the principles outlined in this guide.

Conclusion

The gem-difluorination of piperidine rings is a sophisticated and powerful tool in the medicinal chemist's arsenal. It transcends simple bioisosteric replacement, offering a predictable means of controlling molecular shape through a nuanced interplay of stereoelectronic forces. By combining high-field NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can gain a deep understanding of the conformational landscapes of these molecules. This knowledge empowers the design of drug candidates with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of new and more effective medicines.

References

- (No Source Found)

-

D. M. T. G. G. E. a. D. L. P. J. a. F. A. a. S. M. V. Dušan Uhrín, “New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds,” Edinburgh Research Explorer, Feb. 25, 2022. [Online]. Available: [Link]

-

D. M. T. G. G. E. a. D. L. P. J. a. F. A. a. S. M. V. Dušan Uhrín, “New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds,” Chemical Science, vol. 13, no. 10, pp. 2843–2849, 2022. [Online]. Available: [Link]

-

N. A. O. D. B. S. a. D. O. Hagan, “Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs,” PubMed, vol. 11, no. 46, pp. 5536–5548, 2013. [Online]. Available: [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

T. A. P. d. S. e. O. A. E. d. S. Robson T. S. Oliveira, “Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions,” ResearchGate, Jun. 2024. [Online]. Available: [Link]

-

“Breaking C-F bonds in drugs,” Hypha Discovery Blogs. [Online]. Available: [Link]

-

S. L. A. a. D. J. H. J. M. A. W. a. L. N. J. Robert L. Baxter, “x Ray crystallography,” PubMed Central, vol. 317, no. 7174, pp. 1626–1630, 1998. [Online]. Available: [Link]

-

S. Z. I. V. K. a. P. O. S. a. O. V. K. a. A. A. G. a. D. V. M. a. S. V. S. a. A. D. D. Serhii Kihakh, “gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery,” ResearchGate, Dec. 2023. [Online]. Available: [Link]

-

“Fluorine in drug discovery: Role, design and case studies,” preprints.org. [Online]. Available: [Link]

-

“X-ray crystallography,” Wikipedia, Dec. 20, 2023. [Online]. Available: [Link]

-

N. D. K. F. D. a. G. M. a. J. W. T. a. G. V. Riccardo Surmont, “Synthesis of 4-substituted 3,3-difluoropiperidines,” PubMed, vol. 75, no. 3, pp. 929–932, 2010. [Online]. Available: [Link]

- (No Source Found)

- (No Source Found)

-

“What are ‘Natural Atomic Orbitals’ (NAOs)?,” nbo.chem.wisc.edu. [Online]. Available: [Link]

- (No Source Found)

-

C. T. S. a. R. G. David O’Hagan, “Stereoselectively fluorinated N-heterocycles: a brief survey,” PubMed Central, vol. 9, no. 1, p. 143, 2013. [Online]. Available: [Link]

-

“Stereoelectronic effect,” Wikipedia, Oct. 20, 2023. [Online]. Available: [Link]

-

R. J. Lachicotte, “How To: Grow X-Ray Quality Crystals,” University of Rochester. [Online]. Available: [Link]

- (No Source Found)

-

D. V. M. a. S. V. S. a. A. D. D. a. O. V. K. a. Y. V. V. a. P. O. S. a. S. Z. I. V. K. a. A. A. G. a. T. L. V. Serhii Kihakh, “Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes,” PubMed, vol. 28, no. 8, 2022. [Online]. Available: [Link]

-

“5.2. Natural Bond Orbital (NBO) Analysis,” ORCA Manual. [Online]. Available: [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

A. L. P. a. A. B. a. M. J. M. a. W. A. D. a. M. W. a. K. J. a. P. C. a. S. J. a. A. J. C. a. D. W. a. M. J. M. a. M. W. a. A. L. P. a. A. B. a. K. J. a. P. C. a. S. J. a. A. J. C. a. D. W. a. W. A. D. Adam G. G. Mol, “Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds,” PubMed, vol. 74, p. 115206, 2024. [Online]. Available: [Link]

- (No Source Found)

-

“Karplus equation,” Wikipedia, Sep. 29, 2023. [Online]. Available: [Link]

- (No Source Found)

- (No Source Found)

-

T. A. P. d. S. e. O. A. E. d. S. Robson T. S. Oliveira, “The anomeric effect on the basis of natural bond orbital analysis,” RSC Publishing, vol. 18, no. 12, pp. 2333–2340, 2016. [Online]. Available: [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxypiperidine Derivatives: From Synthesis to Application

For the modern medicinal chemist, the 3-hydroxypiperidine scaffold is a cornerstone of rational drug design.[1][2] Its frequent appearance in pharmacologically active agents is a testament to its favorable physicochemical properties and its capacity to engage in crucial interactions with biological targets. However, the true potential of this "privileged scaffold" is only unlocked through precise control of its three-dimensional architecture.[1] The introduction of a hydroxyl group at the C3 position creates a chiral center, giving rise to enantiomers that can exhibit profoundly different pharmacological and toxicological profiles. This guide offers a deep dive into the stereochemical nuances of 3-hydroxypiperidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, analysis, and application.

The Critical Role of Stereoisomerism in 3-Hydroxypiperidine Scaffolds

The piperidine ring, a six-membered saturated heterocycle, can adopt various conformations, with the chair form being the most stable. The substituents on the ring can exist in either axial or equatorial positions, leading to different spatial arrangements. The stereochemistry at the C3 position, in conjunction with the conformational flexibility of the piperidine ring, dictates the overall shape of the molecule and its ability to interact with chiral biological macromolecules like enzymes and receptors.

The differential biological activity of stereoisomers is a well-established principle in pharmacology. For 3-hydroxypiperidine derivatives, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects and toxicity.[3] A prominent example is the use of (S)-1-Boc-3-hydroxypiperidine as a key chiral intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[1][4][5] The specific stereochemistry of this building block is critical for the drug's efficacy.

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is a paramount objective in the synthesis of chiral 3-hydroxypiperidine derivatives. Several strategies have been developed to this end, broadly categorized into asymmetric synthesis, chiral resolution, and the use of a chiral pool.

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral or achiral starting material. This is often the most efficient approach, avoiding the loss of 50% of the material inherent in classical resolution.

2.1.1. Biocatalytic Asymmetric Reduction

Enzymes, particularly ketoreductases (KREDs), have emerged as powerful tools for the enantioselective reduction of N-protected-3-piperidones to the corresponding 3-hydroxypiperidines.[4][6] These biocatalysts offer high stereoselectivity, mild reaction conditions, and are environmentally benign.

The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine is a well-studied example.[4][5] This reaction often employs a co-expression system of a ketoreductase and a glucose dehydrogenase (GDH) for cofactor (NADPH/NADH) regeneration.[4][5]

Table 1: Comparison of Biocatalytic Methods for (S)-N-Boc-3-hydroxypiperidine Synthesis

| Biocatalyst System | Substrate Concentration | Reaction Time | Enantiomeric Excess (ee) | Yield | Reference |

| Ketoreductase (KRED 110) | 10 g/L | 3-4 hours | >99% | High | [6] |

| Co-expressed KRED and GDH | 100 g/L | 6 hours | 100% | 97.0% | [7] |

| Thermostable Aldo-Keto Reductase | 160 g/L (16% w/w) | 16 hours | >99% | High | [5] |

Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

-

Reaction Setup: Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 100 g/L), D-glucose (e.g., 130 g/L) for cofactor regeneration, NADP⁺ (e.g., 0.2 g/L), and a phosphate buffer (e.g., 100 mmol/L, pH 6.5).[1]

-

Biocatalyst Addition: Add the E. coli cells co-expressing the desired ketoreductase and glucose dehydrogenase.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by TLC or HPLC.[5][7]

-

Work-up and Purification: After completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

2.1.2. Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysts, particularly those based on rhodium and ruthenium, complexed with chiral ligands, are effective for the asymmetric hydrogenation of prochiral precursors. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a versatile route to enantioenriched 3-substituted piperidines.[8][9]

Caption: General workflows for asymmetric synthesis of chiral 3-hydroxypiperidine derivatives.

Chiral resolution involves the separation of a racemic mixture of 3-hydroxypiperidine into its individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomerically pure amine.

Commonly used chiral resolving agents include L-camphorsulfonic acid and D-pyroglutamic acid.[6][10][11] While effective, a significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%.[6]

Experimental Protocol: Chiral Resolution using L-Camphorsulfonic Acid

-

Salt Formation: Dissolve racemic 3-hydroxypiperidine and L-camphorsulfonic acid in a suitable solvent system (e.g., ethanol-methyl tertiary butyl ether).[10]

-

Crystallization: Allow the diastereomeric salt of the desired enantiomer to crystallize, often aided by cooling.

-

Isolation: Isolate the crystalline salt by filtration.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., ammonia water) to liberate the enantiomerically pure 3-hydroxypiperidine.[10]

-

Protection (if required): The free amine can then be protected, for example, with a Boc group using di-tert-butyl dicarbonate.[11]

Analytical Techniques for Stereochemical Determination

Once a chiral 3-hydroxypiperidine derivative has been synthesized, its stereochemical purity must be rigorously assessed.

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as Chiralpak® columns, are widely used for the analysis of 3-hydroxypiperidine derivatives.[6][12]

Table 2: Chiral HPLC Conditions for 1-Boc-3-hydroxypiperidine Enantiomers

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Reference |

| Chiralpak IC | 5% IPA in n-hexane | 1.0 | 210 | (R)-isomer: 12.60, (S)-isomer: 13.69 | [6] |

| Chiralpak IC-3 | 0.2% TFA in n-Hexane:IPA (95:5) | 1.0 | - | Well-resolved peaks | [12] |

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, they are invaluable for determining the relative stereochemistry (cis/trans) in disubstituted piperidines by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.[13][14] To determine enantiomeric excess using NMR, a chiral derivatizing agent or a chiral solvating agent can be used to induce diastereomeric differences in the chemical shifts.[15]

Conformational Analysis and its Implications

The 3-hydroxypiperidine ring predominantly exists in a chair conformation. The orientation of the hydroxyl group (axial or equatorial) is influenced by various factors, including the nature of the substituent on the nitrogen atom and other ring substituents. Intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen can also play a significant role in stabilizing certain conformations. These conformational preferences are critical as they define the spatial presentation of pharmacophoric features, directly impacting binding affinity to the biological target. X-ray crystallography can provide definitive information on the solid-state conformation of these molecules.[16]

Caption: Chair-chair interconversion of a 3-hydroxypiperidine derivative.

Conclusion: A Privileged Scaffold Demanding Stereochemical Precision

The 3-hydroxypiperidine moiety is more than just a common structural motif; it is a versatile building block whose full potential is realized only through meticulous control of its stereochemistry. The choice between different enantiomers can be the deciding factor in the success or failure of a drug candidate. As such, a deep understanding of stereoselective synthesis, robust analytical methods for stereochemical verification, and an appreciation for the conformational dynamics of this scaffold are indispensable for researchers in drug discovery and development. The continued innovation in asymmetric catalysis, particularly in biocatalysis, promises to make these vital chiral building blocks more accessible, paving the way for the next generation of precisely engineered therapeutics.

References

-

Patil, S. D., et al. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

-

Chiou, W.-H., Lin, G.-H., & Liang, C.-W. (2011). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry. [Link]

-

Gibbs, G., et al. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters. [Link]

-

Zhang, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

-

García-Ruano, J. L., et al. (2011). Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and[16][17]-Sigmatropic Rearrangement. The Journal of Organic Chemistry. [Link]

-

Chiou, W.-H., Lin, G.-H., & Liang, C.-W. (2011). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. ResearchGate. [Link]

-

Alonzi, D. S., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Bach, T. (2015). Rhodium-Catalyzed Asymmetric Construction of 3-Hydroxypiperidones. Synfacts. [Link]

-

Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride. Chem-Impex. [Link]

-

Li, Y., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

- Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.

-

Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

-